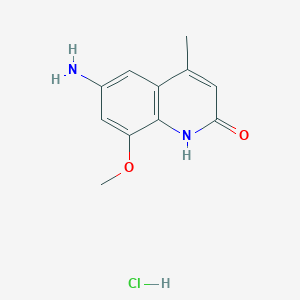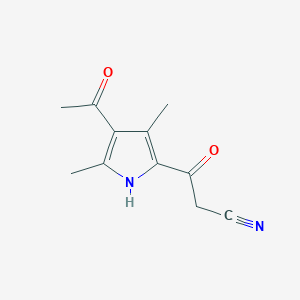
6-氨基-8-甲氧基-4-甲基-1,2-二氢喹啉-2-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of an amino group at the sixth position, a methoxy group at the eighth position, and a methyl group at the fourth position on the quinoline ring.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its derivatives are valuable in the manufacturing of various consumer goods.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from simple precursors such as aniline derivatives. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The subsequent steps involve the introduction of the methoxy and methyl groups at the appropriate positions on the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions.
Amination: The amino group at the sixth position is introduced through a nitration reaction followed by reduction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the quinoline derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one quinone.
Reduction: Reduced quinoline derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one dihydroquinoline.
Substitution: Substituted quinoline derivatives with various functional groups at different positions.
作用机制
The mechanism by which 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups can influence the compound's binding affinity and selectivity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride: Similar structure but with different positions of substituents.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different functional group.
Uniqueness: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific arrangement of substituents, which can lead to distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2;/h3-5H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWUZIHTOXZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)
![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)







![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)


![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
